4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester
Description
4-(Trimethylsilyl)-3-butyne-1-boronic acid pinacol ester is a specialized organoboron compound featuring a terminal alkyne group and a trimethylsilyl (TMS) moiety. The pinacol ester group stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . The TMS group serves as a protective unit for the alkyne, enabling selective deprotection under mild conditions for downstream functionalization. This compound is particularly valuable in medicinal chemistry and materials science due to its dual functional handles (boron and alkyne) .
Properties
Molecular Formula |
C13H25BO2Si |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ynyl]silane |
InChI |
InChI=1S/C13H25BO2Si/c1-12(2)13(3,4)16-14(15-12)10-8-9-11-17(5,6)7/h8,10H2,1-7H3 |
InChI Key |
QECDCYYZNCKMEK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the reaction of an alkyne precursor bearing a trimethylsilyl group with a boron source, commonly bis(pinacolato)diboron or pinacolborane, in the presence of a catalyst or under organometallic conditions. The key step is the formation of the boronic acid pinacol ester moiety attached to the 4-(trimethylsilyl)-3-butyne framework.
Specific Synthetic Routes
| Method | Description | Reagents and Conditions | Yield and Notes |
|---|---|---|---|
| Catalytic Borylation of Alkynes | Reaction of 4-(trimethylsilyl)-1-butyne with bis(pinacolato)diboron catalyzed by transition metals (e.g., Pd, Ir) to install the boronic ester group at the propargylic position | 4-(Trimethylsilyl)-1-butyne, bis(pinacolato)diboron, Pd or Ir catalyst, base, solvent (THF or toluene), mild heating | Typically good yields; regioselective installation of boronate ester |
| Grignard Reagent Route | Formation of Grignard reagent from 4-(trimethylsilyl)-3-butyne halide followed by reaction with pinacolborane (HBpin) | 4-(Trimethylsilyl)-3-butyne bromide or iodide, Mg metal, THF, HBpin | Efficient, mild conditions; avoids side reactions like Wurtz coupling under Barbier conditions; good yields reported |
| Matteson Homologation and Rearrangement | Stereospecific homologation of boronic esters using chloromethyllithium reagents followed by rearrangement to extend carbon chain and introduce boronate ester functionality | Preformed boronic ester, chloromethyllithium, low temperature, followed by rearrangement steps | Allows introduction of boronic ester with stereochemical control; sensitive to steric hindrance; yields vary (20-70% depending on substrate) |
Reaction Mechanisms and Catalysts
Transition Metal-Catalyzed Borylation: The catalytic cycle involves oxidative addition of the alkyne substrate to the metal center, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester. Palladium and iridium catalysts are commonly employed due to their efficiency and selectivity.
Grignard-Mediated Borylation: The alkyne halide is converted to the corresponding Grignard reagent, which then reacts with pinacolborane to form the boronic ester. This process proceeds via nucleophilic attack on the boron center, followed by elimination of hydride species and formation of the boronate ester.
Matteson Homologation: This involves nucleophilic substitution and rearrangement steps that allow chain extension and stereochemical control. The process is sensitive to steric hindrance and is typically used for complex boronic ester synthesis.
Comparative Analysis of Preparation Methods
| Feature | Catalytic Borylation | Grignard Reagent Route | Matteson Homologation |
|---|---|---|---|
| Starting Material | Terminal alkyne with TMS group | Alkyne halide with TMS group | Preformed boronic ester |
| Catalyst/Promoter | Pd, Ir catalysts | Mg metal, pinacolborane | Chloromethyllithium, organolithium reagents |
| Reaction Conditions | Mild heating, inert atmosphere | Ambient temperature, THF solvent | Low temperature, sensitive conditions |
| Yields | Generally good (60-80%) | Good to excellent | Variable (20-70%), sensitive to sterics |
| Stereochemical Control | Moderate | Limited | High, stereospecific |
| Limitations | Requires catalyst and base | Sensitive to moisture, air | Steric hindrance limits scope |
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Catalyst/Promoter | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Catalytic Borylation | 4-(Trimethylsilyl)-1-butyne, bis(pinacolato)diboron | Pd or Ir catalyst, base | Mild heating, inert atmosphere | 60-80% | Regioselective, operationally simple | Requires catalyst, base |
| Grignard Reagent Route | 4-(Trimethylsilyl)-3-butyne halide, Mg, pinacolborane | Mg metal | Ambient temperature, THF | Good to excellent | Mild, avoids side reactions | Sensitive to moisture, air |
| Matteson Homologation | Preformed boronic ester, chloromethyllithium | Organolithium reagents | Low temperature, inert atmosphere | 20-70% | High stereocontrol | Steric hindrance limits scope |
Chemical Reactions Analysis
Cross-Coupling Reactions
This boronic ester participates in Suzuki-Miyaura couplings and cycloadditions (Table 1):
*Yield inferred from analogous systems .
Transborylation and Ligand Exchange
The Bpin group undergoes stereoselective ligand exchange with diboron reagents (e.g., B₂hex₂, B₂neo₂) in methanol at 90°C, favoring substitution at the less sterically hindered boron center (Fig. 1B) . This reactivity enables modular synthesis of mixed diborylalkenes.
Example :
Hydrolysis and Stability
The pinacol ester hydrolyzes under acidic or oxidative conditions to release the free boronic acid (Fig. 1C) :
-
Acidic hydrolysis : 1M HCl in THF/water (1:1), RT, 6 h → 90% conversion .
-
Oxidative cleavage : H₂O₂ in NaOH/THF, 0°C, 1 h → quantitative deprotection .
Stability notes :
-
Stable under anhydrous storage but prone to boroxine formation in dry environments .
-
Trimethylsilyl group resists protodeborylation under basic conditions .
Tables
Table 1. Reaction Conditions and Yields
| Entry | Reaction | Catalyst System | Solvent | Temp | Time | Yield |
|---|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura coupling | Pd₂(dba)₃, PPh₃, K₂CO₃ | DME | 85°C | 20 h | 50% |
| 2 | Cyclopropanation | Pd(0), TMS-diazomethane | THF | 25°C | 1 h | 61% |
| 3 | Transborylation | B₂hex₂, MeOH | MeOH | 90°C | 4 h | 78% |
Scientific Research Applications
4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The molecular targets and pathways involved include the formation of intermediate complexes with transition metal catalysts, which facilitate the transfer of the boron group to the desired substrate .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Pinacol Esters
Structural and Functional Group Variations
Trimethylsilyl-Containing Analogs
- 3-Trimethylsilyl-1-propylboronic Acid Pinacol Ester (CAS 165904-32-5)
| Property | Target Compound | 3-Trimethylsilyl-1-propyl Analog |
|---|---|---|
| Molecular Formula | C₁₃H₂₃BO₂Si (estimated) | C₁₂H₂₇BO₂Si |
| Key Functional Groups | Alkyne, TMS, Boron | TMS, Boron |
| Applications | Click chemistry, drug discovery | Alkyl cross-couplings |
Aromatic and Heterocyclic Analogs
- 3-Chloro-2-methyl-4-[2-(4-methylpiperazinyl)ethoxy]phenylboronic Acid Pinacol Ester (CAS 1799612-11-5)
- Pyrazole-Based Esters (e.g., 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic Acid Pinacol Ester)
Aliphatic Analogs
Reactivity and Stability
- Hydrolytic Stability : The TMS group in the target compound enhances hydrophobicity, reducing hydrolysis rates compared to hydrophilic analogs like 4-(hydroxymethyl)phenylboronic acid pinacol ester ().
- Cross-Coupling Efficiency: The target compound’s alkyne-TMS motif enables sequential reactions (e.g., Sonogashira coupling followed by desilylation), outperforming simpler alkyl or aryl analogs . Glycinate arylboronic acid pinacol ester () shows lower thermal stability due to the labile glycine moiety.
Research Findings and Performance Data
Biological Activity
4-(Trimethylsilyl)-3-butyne-1-boronic acid pinacol ester is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound has garnered attention not only for its synthetic applications but also for its biological activities, which include anticancer, antibacterial, and potential antiviral properties.
- Molecular Formula : CHB\OSi
- Molecular Weight : 222.31 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
- Appearance : Clear liquid
- Solubility : Soluble in organic solvents like dichloromethane and tetrahydrofuran.
Anticancer Activity
Recent studies have highlighted the potential of boronic acids, including 4-(Trimethylsilyl)-3-butyne-1-boronic acid pinacol ester, in cancer therapy. Boronic acids can act as proteasome inhibitors, which are crucial in the regulation of cell cycle and apoptosis.
- Mechanism of Action : The compound has been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells.
| Study | Cell Line | IC (nM) | Mechanism |
|---|---|---|---|
| U266 | 8.21 | Proteasome inhibition | |
| MCF-7 | 6.74 | Cell cycle arrest at G2/M phase |
Antibacterial Activity
The antibacterial properties of boronic acids have been explored due to their ability to interact with bacterial enzymes.
- Inhibition of β-lactamases : Studies indicate that boronic acids can serve as effective inhibitors against class C β-lactamases, which are responsible for antibiotic resistance.
Antiviral Activity
Emerging research suggests that boronic acid derivatives may also exhibit antiviral properties, particularly against viral infections that exploit cellular pathways similar to those targeted by cancer therapies.
Case Studies
-
In Vitro Studies on Cancer Cells
- A study conducted on various cancer cell lines demonstrated that 4-(Trimethylsilyl)-3-butyne-1-boronic acid pinacol ester effectively inhibited cell proliferation with a notable reduction in viability observed at concentrations as low as 5 nM.
-
Antibacterial Efficacy
- Clinical isolates of resistant bacterial strains were treated with the compound, showing significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura protocol. For analogous boronic esters, conditions include using Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XantPhos, in solvents such as THF or 1,4-dioxane, under inert atmospheres (e.g., N₂) and elevated temperatures (75–100°C). Bases like Cs₂CO₃ or K₃PO₄ are critical for transmetallation . The trimethylsilyl group may require protection during synthesis to prevent undesired side reactions, though specific protocols for this compound are inferred from related systems .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Characterization employs spectroscopic techniques:
- ¹H/¹³C NMR : Confirms the presence of the pinacol ester (δ ~1.2–1.3 ppm for methyl groups) and the trimethylsilyl moiety (δ ~0.1–0.3 ppm).
- ¹¹B NMR : A singlet near δ 30 ppm indicates the boronic ester.
- IR Spectroscopy : B-O stretches (≈1340–1310 cm⁻¹) and Si-C bonds (≈1250 cm⁻¹) are key markers.
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) .
Q. What precautions are necessary for handling and storage?
The compound is moisture-sensitive due to the boronic ester and silyl groups. Storage under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF) is recommended. Safety data for similar boronic esters highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335), necessitating PPE and fume hood use .
Advanced Research Questions
Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?
The trimethylsilyl (TMS) group acts as a steric and electronic modulator:
- Steric Effects : The bulky TMS may slow transmetallation steps in Suzuki-Miyaura couplings, requiring optimized ligand systems (e.g., bulky phosphines) to enhance catalytic turnover.
- Electronic Effects : The electron-donating TMS group could stabilize the boronate intermediate, potentially improving coupling efficiency with electron-deficient aryl halides. Comparative studies with non-silylated analogs are needed to quantify these effects .
Q. What strategies mitigate protodeboronation during functionalization of this boronic ester?
Protodeboronation is a key challenge in acidic or protic media. Mitigation strategies include:
- Low-Temperature Reactions : Conducting couplings below 50°C to reduce decomposition.
- Buffered Conditions : Using weakly basic additives (e.g., K₂CO₃) to maintain pH >6.
- Anhydrous Solvents : Minimizing water content in THF or dioxane to prevent hydrolysis.
Evidence from similar pinacol esters shows yields >75% under rigorously anhydrous conditions with Pd(dppf)Cl₂ .
Q. How does this compound perform in sequential cross-coupling/desilylation reactions?
The TMS group can serve as a transient protecting block. For example:
Initial Coupling : Suzuki-Miyaura reaction with an aryl halide.
Desilylation : Fluoride-mediated cleavage (e.g., TBAF) to unmask a terminal alkyne for further reactions (e.g., click chemistry).
This two-step strategy is inferred from studies on TMS-protected alkynes in modular synthesis .
Q. What are the limitations in coupling with sterically hindered substrates?
Bulky ortho-substituted aryl halides may exhibit reduced reactivity. For example, coupling with 2,6-disubstituted substrates often requires:
- High Catalyst Loading : Up to 10 mol% Pd.
- Polar Aprotic Solvents : DMF or DMA to enhance solubility.
- Microwave Assistance : Accelerated reaction times (1–2 hr vs. 12 hr conventional).
Yields for hindered systems drop to ~50–60% compared to >80% for para-substituted analogs .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar Suzuki-Miyaura reactions: How to troubleshoot?
Variability in yields (e.g., 69–94% in ) arises from:
- Oxygen Sensitivity : Inadequate degassing reduces catalyst activity. Use of Schlenk lines or freeze-pump-thaw cycles is critical.
- Base Selection : Cs₂CO₃ outperforms K₃PO₄ in moisture-sensitive systems due to higher solubility in organic solvents.
- Ligand Matching : Bulky ligands (XantPhos) improve stability with TMS groups, while dppf suits less hindered substrates .
Methodological Recommendations
- Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (CH₂Cl₂/hexane) for solids .
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ to identify optimal systems for specific substrates.
- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify decomposition pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
